

Quinacrine Dihydrochloride Dihydrate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Quinacrine dihydrochloride dihydrate

Cat. No.: B027041

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **Quinacrine dihydrochloride dihydrate**, a compound with a rich history and a burgeoning future in various research and therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its nomenclature, physicochemical properties, experimental applications, and mechanisms of action.

Nomenclature and Synonyms

Quinacrine dihydrochloride dihydrate is known by a multitude of synonyms in scientific literature, reflecting its widespread use and diverse history. Accurate identification is crucial for literature searches and experimental consistency. The compound is systematically named N4-(6-chloro-2-methoxyacridin-9-yl)-N1,N1-diethylpentane-1,4-diamine, dihydrochloride, dihydrate.

Commonly encountered synonyms and trade names include:

- Mepacrine dihydrochloride dihydrate[1]
- Atabrine dihydrochloride dihydrate[2]
- Atebrin[3]

- Acrichin dihydrochloride[4]
- SN-390[5]
- RP-866[5]

A comprehensive list of alternative chemical names and identifiers is provided in the supplementary materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Quinacrine dihydrochloride dihydrate** is essential for its proper handling, formulation, and application in experimental settings. The key quantitative data are summarized in the table below.

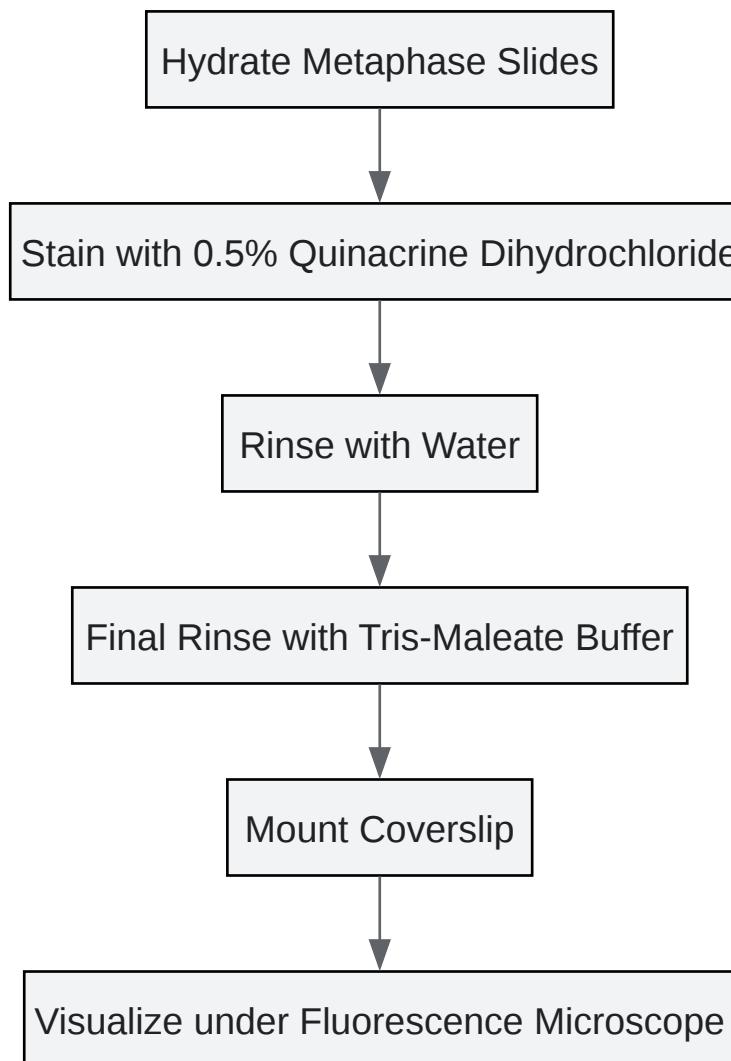
Property	Value	Citations
CAS Number	6151-30-0	[1] [5] [6] [7]
Molecular Formula	C ₂₃ H ₃₀ CIN ₃ O · 2HCl · 2H ₂ O	[5] [6]
Molecular Weight	508.91 g/mol	[5] [7] [8] [9]
Melting Point	247-250 °C (decomposes)	[5] [10] [11] [12]
Appearance	Bright yellow crystalline powder	[13] [14]
Solubility		
Water	Soluble in hot water; slightly soluble in cold water. A 1% aqueous solution has a pH of approximately 4.5. Soluble at 10 to 50 mg/mL at 17.8°C (64°F).	[11] [13] [14]
Ethanol	Approximately 30 mg/mL	[6]
DMSO	Approximately 5-10 mg/mL	[6] [9]
PBS (pH 7.2)	Approximately 10 mg/mL	[6]
UV/Vis Absorption Maxima (λ _{max})	223, 283, 346, 427, 449 nm	[6]
Fluorescence	Excitation: 436 nm, Emission: 525 nm (when bound to DNA and RNA); Excitation: 458 nm, Emission: 470-580 nm (in acidic vesicles/lysosomes)	[6]

Key Experimental Protocols

This section details methodologies for several key applications of **Quinacrine dihydrochloride dihydrate** in research.

Q-Banding for Metaphase Chromosome Analysis

Quinacrine was the first fluorescent dye used for chromosome banding, a technique known as Q-banding. It intercalates into DNA, with a preference for AT-rich regions, producing a characteristic pattern of bright and dull bands that allows for chromosome identification and analysis of structural abnormalities.[\[2\]](#)


Materials:

- Staining Solution: 0.5% (w/v) Quinacrine dihydrochloride in distilled water. Store in a dark bottle at 4°C.[\[2\]](#)
- Tris-maleate buffer (pH 5.6)[\[2\]](#)
- Coplin jars[\[2\]](#)
- Fluorescence microscope with appropriate filters[\[2\]](#)

Procedure:

- Hydration: Immerse prepared metaphase chromosome slides through a series of ethanol dilutions (e.g., 95%, 70%, 50%) and then into distilled water, for 2 minutes at each step.[\[2\]](#)
- Staining: Place slides in a Coplin jar containing the 0.5% Quinacrine dihydrochloride solution for a designated staining time.[\[2\]](#)
- Rinsing: Briefly rinse the slides in a Coplin jar with tap or distilled water.[\[2\]](#) Follow with a more thorough rinse in running tap water for 3 minutes.[\[2\]](#)
- Final Rinse: Perform a final rinse with the Tris-maleate buffer (pH 5.6).[\[2\]](#)
- Mounting: Mount a coverslip onto the slide using a drop of the Tris-maleate buffer.[\[2\]](#)
- Visualization: Immediately observe the slides under a fluorescence microscope, as the fluorescence is prone to fading.[\[2\]](#)

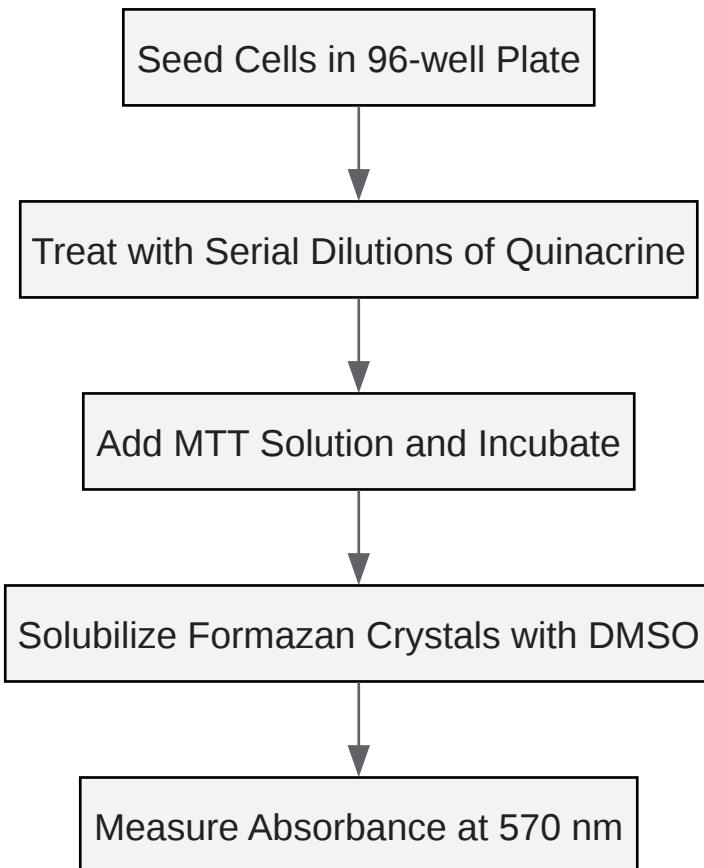
Workflow for Q-Banding using Quinacrine

[Click to download full resolution via product page](#)

Workflow for Q-Banding using Quinacrine

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. This protocol provides a general framework for determining the cytotoxic effects of Quinacrine on a given cell line.[7]


Materials:

- 96-well plates
- Cell line of interest
- **Quinacrine dihydrochloride dihydrate** stock solution (e.g., in DMSO)[7]
- Complete cell culture medium
- MTT solution (5 mg/mL in PBS)[7]
- DMSO[7]
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]
- Drug Treatment: Treat the cells with a serial dilution of Quinacrine (e.g., 0.1 to 100 μ M) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[7]
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.[7]
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.[7]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

Workflow for In Vitro Cytotoxicity (MTT) Assay

[Click to download full resolution via product page](#)

Workflow for In Vitro Cytotoxicity (MTT) Assay

Inhibition of Phospholipase A2 (PLA2)

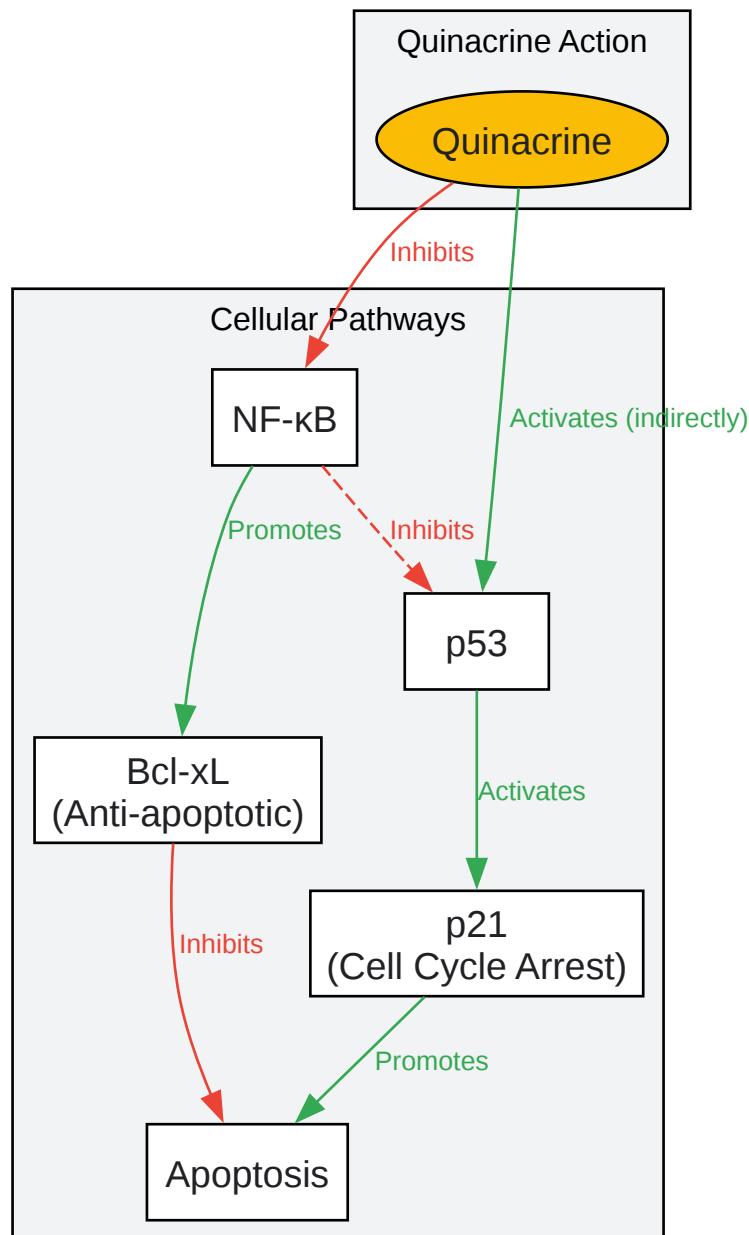
Quinacrine is a known inhibitor of phospholipase A2 (PLA2), an enzyme involved in various inflammatory processes.^{[15][16]} Its inhibitory action can be studied both *in vitro* and *in vivo*.

In Vivo Experimental Design (Example):

In a study investigating the effects of Quinacrine on fimbria-fornix transection-induced changes in the brain, rats were administered daily intraperitoneal injections of Quinacrine (5 mg/kg).^[15] This treatment was shown to block the increase in cPLA2 and HNE (a marker of lipid

peroxidation) immunoreactivity in the lateral septum.[15] This demonstrates Quinacrine's ability to inhibit PLA2 activity and its downstream effects in a living system.

Signaling Pathways and Mechanisms of Action


Quinacrine exerts its biological effects through multiple mechanisms, with its impact on the NF- κ B and p53 signaling pathways being of particular interest in cancer research.

Dual Inhibition of NF- κ B and Activation of p53

In many cancer cells, the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is constitutively active, promoting cell survival and proliferation by upregulating anti-apoptotic proteins.[17] This pathway can also suppress the activity of the tumor suppressor protein p53.[17]

Quinacrine has been shown to inhibit the NF- κ B pathway.[17][18] This inhibition leads to a decrease in the expression of NF- κ B target genes, such as the anti-apoptotic protein Bcl-xL.[18] Concurrently, the suppression of NF- κ B by Quinacrine relieves the inhibition of p53, leading to the activation of p53 and the upregulation of its downstream target, the cell cycle inhibitor p21.[17][18][19] The simultaneous inhibition of a pro-survival pathway (NF- κ B) and activation of a pro-apoptotic and cell cycle arrest pathway (p53) contributes to the anticancer effects of Quinacrine.[17][18][19]

Quinacrine's Modulation of NF-κB and p53 Pathways

[Click to download full resolution via product page](#)

Quinacrine's Modulation of NF-κB and p53 Pathways

Other Mechanisms of Action

Beyond its effects on NF-κB and p53, Quinacrine's mechanisms of action are multifaceted and include:

- DNA Intercalation: As an acridine derivative, Quinacrine can insert itself between the base pairs of DNA, which can inhibit DNA and RNA synthesis.[4][20] This is also the basis for its use in Q-banding.[2]
- Inhibition of Topoisomerase: Quinacrine has been shown to inhibit topoisomerase activity, leading to DNA damage and apoptosis in cancer cells.[19]
- Antimalarial Action: Its historical use as an antimalarial is attributed to its ability to interfere with the parasite's nucleic acid synthesis and heme polymerization.[4][20]
- Autophagy Modulation: Recent studies have indicated that Quinacrine can induce autophagic cell death in certain cancer types.[21][22]

Conclusion

Quinacrine dihydrochloride dihydrate is a versatile and powerful tool for researchers across various disciplines. Its well-characterized physicochemical properties, coupled with a growing understanding of its diverse mechanisms of action, make it a valuable compound for studies in cell biology, oncology, and parasitology. This guide provides a foundational resource to facilitate its effective and safe use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Quinacrine: mechanisms of antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. QUINACRINE DIHYDROCHLORIDE DIHYDRATE CAS#: 83-89-6 [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Quinacrine dihydrochloride dihydrate | C23H36Cl3N3O3 | CID 2725002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. ≥90% (TLC), powder, MAO-A/B inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 11. cameo.mfa.org [cameo.mfa.org]
- 12. QUINACRINE DIHYDROCHLORIDE DIHYDRATE | 83-89-6 [chemicalbook.com]
- 13. Quinacrine Dihydrochloride | C23H32Cl3N3O | CID 6239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. QUINACRINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. The phospholipase A2 inhibitor quinacrine prevents increased immunoreactivity to cytoplasmic phospholipase A2 (cPLA2) and hydroxynonenal (HNE) in neurons of the lateral septum following fimbria-fornix transection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of quinacrine, a phospholipase A2 inhibitor on stress and chemically induced gastroduodenal ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Quinacrine enhances the efficacy of cisplatin by increasing apoptosis and modulating cancer survival proteins in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Quinacrine upregulates p21/p27 independent of p53 through autophagy-mediated downregulation of p62-Skp2 axis in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Quinacrine Dihydrochloride Dihydrate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b027041#synonyms-for-quinacrine-dihydrochloride-dihydrate-in-literature>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com